Cas no 52767-84-7 (2-Mercapto-5-n-propylpyrimidine)

2-Mercapto-5-n-propylpyrimidine is a sulfur-containing pyrimidine derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a mercapto (-SH) group at the 2-position and an n-propyl substituent at the 5-position, which contribute to its reactivity as a nucleophile and its potential for further functionalization. This compound is valued for its role as a building block in heterocyclic chemistry, particularly in the synthesis of modified pyrimidines with tailored properties. Its stability and well-defined reactivity profile make it suitable for use in medicinal chemistry and material science applications. The product is typically supplied with high purity to ensure consistent performance in synthetic workflows.
2-Mercapto-5-n-propylpyrimidine structure
52767-84-7 structure
Product Name:2-Mercapto-5-n-propylpyrimidine
CAS No:52767-84-7
MF:C7H10N2S
MW:154.232699871063
MDL:MFCD07777095
CID:89723
PubChem ID:12356156
Update Time:2025-06-13

2-Mercapto-5-n-propylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Mercapto-5-n-propylpyrimidine
    • 2-Mercapto-5-propylpyrimidine
    • 5-propyl-1H-pyrimidine-2-thione
    • 2-Pyrimidinethiol,5-propyl-(6CI)
    • 5-propylpyrimidine-2-thiol
    • A829242
    • AKOS015897516
    • SCHEMBL15058642
    • MFCD07777095
    • 3,5-DIBROMO-2-METHOXY-6-TRIFLUOROMETHYL-PYRIDINE-4-CARBALDEHYDE
    • FT-0652827
    • SB57223
    • 5-n-Propyl-2-pyrimidinethiol
    • 5-Propylpyrimidine-2(1H)-thione
    • AS-58925
    • DTXSID80493774
    • 52767-84-7
    • G78802
    • MDL: MFCD07777095
    • Inchi: 1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10)
    • InChI Key: YZFGTZRDMRKBBU-UHFFFAOYSA-N
    • SMILES: S=C1N=CC(=CN1)CCC

Computed Properties

  • Exact Mass: 154.05600
  • Monoisotopic Mass: 154.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.2
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.119
  • Melting Point: 207-211°C
  • Boiling Point: 274.6°Cat760mmHg
  • Flash Point: 119.9°C
  • Refractive Index: 1.563
  • PSA: 64.58000
  • LogP: 1.71780
  • Solubility: Not determined

2-Mercapto-5-n-propylpyrimidine Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S37
  • Hazardous Material Identification: Xi
  • Safety Term:26-37
  • Storage Condition:(BD76236)
  • Risk Phrases:R36/37/38

2-Mercapto-5-n-propylpyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Mercapto-5-n-propylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB206340-1 g
2-Mercapto-5-n-propylpyrimidine, 98%; .
52767-84-7 98%
1g
€65.20 2023-05-06
abcr
AB206340-5 g
2-Mercapto-5-n-propylpyrimidine, 98%; .
52767-84-7 98%
5g
€129.40 2023-05-06
abcr
AB206340-25 g
2-Mercapto-5-n-propylpyrimidine, 98%; .
52767-84-7 98%
25g
€387.00 2023-05-06
abcr
AB206340-1g
2-Mercapto-5-n-propylpyrimidine, 98%; .
52767-84-7 98%
1g
€65.20 2025-04-18
abcr
AB206340-5g
2-Mercapto-5-n-propylpyrimidine, 98%; .
52767-84-7 98%
5g
€128.60 2025-04-18
abcr
AB206340-25g
2-Mercapto-5-n-propylpyrimidine, 98%; .
52767-84-7 98%
25g
€383.00 2025-04-18
eNovation Chemicals LLC
D765517-1g
5-Propylpyrimidine-2-thiol
52767-84-7 98%
1g
$130 2024-06-07
eNovation Chemicals LLC
D765517-5g
5-Propylpyrimidine-2-thiol
52767-84-7 98%
5g
$650 2023-09-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27239-1g
2-Mercapto-5-n-propylpyrimidine, 98%
52767-84-7 98%
1g
¥839.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27239-5g
2-Mercapto-5-n-propylpyrimidine, 98%
52767-84-7 98%
5g
¥2555.00 2023-03-01

2-Mercapto-5-n-propylpyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:52767-84-7)2-Mercapto-5-n-propylpyrimidine
Order Number:A829242
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:11
Price ($):239.0
Email:sales@amadischem.com

Additional information on 2-Mercapto-5-n-propylpyrimidine

Introduction to 2-Mercapto-5-n-propylpyrimidine (CAS No. 52767-84-7)

2-Mercapto-5-n-propylpyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 52767-84-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms, and it is distinguished by the presence of a thiol (-SH) group at the 2-position and an n-propyl substituent at the 5-position. The combination of these functional groups makes 2-Mercapto-5-n-propylpyrimidine a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The structural features of 2-Mercapto-5-n-propylpyrimidine contribute to its reactivity and biological significance. The thiol group is known for its ability to participate in disulfide bond formation, which is crucial in protein structure stabilization and redox signaling pathways. Additionally, the n-propyl group introduces a hydrophobic moiety that can influence the compound's solubility and interactions with biological targets. These properties make it an attractive scaffold for drug design, particularly in the development of small-molecule modulators.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-Mercapto-5-n-propylpyrimidine and its derivatives. Research has indicated that this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, studies have shown that pyrimidine derivatives can interfere with essential metabolic pathways in pathogens, making them promising candidates for novel therapeutic agents. The thiol group's ability to form covalent bonds with biological molecules also suggests potential applications in targeted drug delivery systems.

One of the most compelling areas of research involving 2-Mercapto-5-n-propylpyrimidine is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For example, modifications of the pyrimidine ring have led to the discovery of compounds that selectively inhibit kinases and other enzymes overexpressed in tumor cells. These findings highlight the importance of 2-Mercapto-5-n-propylpyrimidine as a building block in medicinal chemistry.

The synthesis of 2-Mercapto-5-n-propylpyrimidine typically involves multi-step organic reactions, often starting from readily available pyrimidine derivatives. The introduction of the thiol group can be achieved through nucleophilic substitution reactions, while the n-propyl substituent can be added via alkylation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's applications.

From a computational chemistry perspective, 2-Mercapto-5-n-propylpyrimidine has been studied to understand its interaction with biological targets at the molecular level. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors, suggesting potential mechanisms of action. These computational studies are complemented by experimental validations, which have confirmed the binding affinities and functional interactions predicted by theoretical models.

The safety profile of 2-Mercapto-5-n-propylpyrimidine is another critical aspect that has been examined in recent research. While preliminary studies suggest that this compound exhibits moderate toxicity at high concentrations, it demonstrates acceptable safety margins when used in controlled experimental settings. Further toxicological assessments are ongoing to fully characterize its potential risks and benefits.

The future directions for research on 2-Mercapto-5-n-propylpyrimidine are promising and multifaceted. Ongoing studies aim to optimize its pharmacological properties through structural modifications, leading to more potent and selective derivatives. Additionally, investigations into its mechanism of action are expected to provide deeper insights into its therapeutic potential. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate these findings into clinical applications.

In conclusion, 2-Mercapto-5-n-propylpyrimidine (CAS No. 52767-84-7) represents a significant area of interest in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a versatile intermediate in drug discovery underscores its importance in advancing therapeutic strategies across various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:52767-84-7)2-Mercapto-5-n-propylpyrimidine
A829242
Purity:99%
Quantity:25g
Price ($):239.0
Email